molecular formula C12H10O3 B1601852 Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate CAS No. 83164-95-8

Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate

Cat. No. B1601852
CAS RN: 83164-95-8
M. Wt: 202.21 g/mol
InChI Key: UIGDBIZVIJCOFX-UHFFFAOYSA-N
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Description

“Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Antioxidant Activity and Chemical Synthesis

One study examines the antioxidant activity of o-bisphenols, highlighting the importance of intramolecular hydrogen bonding in enhancing antioxidant properties. This research, while not directly mentioning Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, underscores the critical role of structural features in determining the antioxidant capabilities of chemical compounds, potentially extending to the structural relatives of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).

Chiral Resolution and Absolute Configuration Assignment

Tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid, an analog of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, has been utilized as a chiral resolving agent. This application is crucial for determining the absolute configuration of complex molecules, demonstrating the potential of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate derivatives in facilitating enantioselective synthesis and analysis (Dolsophon et al., 2016).

Catalysis and Chemical Transformations

The compound and its derivatives are implicated in catalytic processes, such as the Rhenium-Catalyzed Trifluoromethylation of Arenes and Heteroarenes. This highlights its role in facilitating chemical transformations that introduce trifluoromethyl groups into aromatic compounds, a valuable modification in pharmaceutical and agrochemical product development (Mejía & Togni, 2012).

Synthesis of Complex Organic Molecules

Further research into the cycloaddition reactions of naphthoquinone derivatives, closely related to Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate, showcases the synthetic utility of these compounds in constructing complex organic frameworks. Such studies are pivotal for advancing synthetic organic chemistry and developing new materials and molecules with specific functions (Piggott & Wege, 1998).

Material Science and Coordination Chemistry

The structural motifs related to Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate find applications in the design of novel materials, including metal-organic frameworks (MOFs). These materials exhibit unique properties useful for sensing, catalysis, and environmental remediation, showcasing the broader applicability of the compound's structural class in cutting-edge material science (Wang, Zhang, Yu, & Xu, 2015).

properties

IUPAC Name

methyl 11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-14-11(13)12-7-6-10(15-12)8-4-2-3-5-9(8)12/h2-7,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGDBIZVIJCOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C=CC(O1)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70574420
Record name Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate

CAS RN

83164-95-8
Record name Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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